molecular formula C22H37N5O2 B11436286 8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione

8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione

Cat. No.: B11436286
M. Wt: 403.6 g/mol
InChI Key: WVNGTJQXKCBFHV-UHFFFAOYSA-N
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Description

8-[(3,5-dimethylpiperidin-1-yl)methyl]-7-heptyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the purine family and is characterized by its heptyl and dimethylpiperidinyl substituents, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(3,5-dimethylpiperidin-1-yl)methyl]-7-heptyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the heptyl and dimethylpiperidinyl groups through alkylation reactions. Common reagents used in these reactions include alkyl halides, bases, and solvents like dimethylformamide (DMF) and tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

8-[(3,5-dimethylpiperidin-1-yl)methyl]-7-heptyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidinyl or heptyl groups using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

8-[(3,5-dimethylpiperidin-1-yl)methyl]-7-heptyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-[(3,5-dimethylpiperidin-1-yl)methyl]-7-heptyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-(morpholin-4-yl)ethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
  • **8-[(3,5-dimethylpiperidin-1-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione

Uniqueness

Compared to similar compounds, 8-[(3,5-dimethylpiperidin-1-yl)methyl]-7-heptyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione stands out due to its unique heptyl substituent, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C22H37N5O2

Molecular Weight

403.6 g/mol

IUPAC Name

8-[(3,5-dimethylpiperidin-1-yl)methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C22H37N5O2/c1-6-7-8-9-10-11-27-18(15-26-13-16(2)12-17(3)14-26)23-20-19(27)21(28)25(5)22(29)24(20)4/h16-17H,6-15H2,1-5H3

InChI Key

WVNGTJQXKCBFHV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CC(CC(C3)C)C

Origin of Product

United States

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